Physical and chemical properties of Azaperone-d4
Physical and chemical properties of Azaperone-d4
An In-depth Technical Guide to the Physical and Chemical Properties of Azaperone-d4
Introduction
Azaperone-d4 is the deuterated form of Azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug.[1][2] Azaperone is primarily used in veterinary medicine as a tranquilizer, particularly for pigs, due to its sedative and antiemetic effects.[1][3] It functions mainly as a dopamine receptor antagonist, crossing the blood-brain barrier to act on both D1 and D2 receptors.[4] The incorporation of deuterium atoms (d4) in the 4-fluorophenyl group makes Azaperone-d4 a valuable tool in research and drug development, often used as an internal standard for quantitative analysis of Azaperone and its metabolites.[2] This guide provides a comprehensive overview of the physical and chemical properties of Azaperone-d4, detailed experimental protocols, and relevant biological pathways.
Physical and Chemical Properties
The physical and chemical properties of Azaperone-d4 are summarized in the table below. For comparative purposes, the properties of the non-deuterated Azaperone are also provided.
Table 1: Physical and Chemical Properties of Azaperone-d4
| Property | Value | Reference |
| IUPAC Name | 4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | [5] |
| Synonyms | 1-(4-Fluorophenyl-d4)-4-(4-(2-pyridinyl)-1-piperazin-yl)-1-butanone, 4'-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4, R-1929-d4 | [6] |
| CAS Number | 1173021-72-1 | [5][6] |
| Molecular Formula | C₁₉H₁₈D₄FN₃O | [6] |
| Molecular Weight | 331.42 g/mol | [6] |
| Exact Mass | 331.19979748 Da | [5] |
| Appearance | Neat | |
| Solubility | Insoluble in water.[7] Soluble in DMSO (65 mg/mL) and Ethanol (34 mg/mL).[7] |
Table 2: Physical and Chemical Properties of Azaperone
| Property | Value | Reference |
| CAS Number | 1649-18-9 | [4][7] |
| Molecular Formula | C₁₉H₂₂FN₃O | [7] |
| Molecular Weight | 327.4 g/mol | [7] |
| Solubility | Insoluble in water. Soluble in DMSO (65 mg/mL) and Ethanol (34 mg/mL). | [7] |
Experimental Protocols
Synthesis of Azaperone
The synthesis of Azaperone involves a two-step process, which can be adapted for the synthesis of Azaperone-d4 by using a deuterated starting material.
-
Alkylation of 2-chloropyridine: 2-chloropyridine is alkylated with piperazine to produce 1-(pyridin-2-yl)piperazine.[1]
-
Attachment of the sidechain: The resulting 1-(pyridin-2-yl)piperazine is reacted with 4-chloro-4'-fluorobutyrophenone to yield Azaperone.[1] For Azaperone-d4, 4-chloro-4'-fluoro-d4-butyrophenone would be used in this step.
Analysis of Azaperone and Azaperol in Tissue Samples
Several methods have been developed for the detection and quantification of Azaperone and its primary metabolite, Azaperol, in animal tissues.
1. High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection [8]
-
Sample Preparation:
-
Homogenize meat tissue in acetonitrile (1:4 tissue weight to solvent volume ratio).
-
Centrifuge the homogenate.
-
Evaporate the supernatant in a lyophilizer.
-
Dissolve the residue in 20 µL of ethanol.
-
Add 15 µL of perchloric acid for deproteinization.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Gemini 5 μm, 4.6 mm x 150 mm).[9]
-
Mobile Phase: A mixture of 0.05 mol/L phosphate buffer (pH 3.00) and acetonitrile.[8] An alternative is acetonitrile:water (55:45) with 2.46 g/L anhydrous sodium acetate, with the pH adjusted to 6.5 with acetic acid.[9]
-
Flow Rate: 1.2 mL/min.[9]
-
Detection: UV detection at 245 nm.[8]
-
Retention Times: Approximately 4.95 min for Azaperone and 7.5 min for Azaperol under specific conditions.[9]
-
2. Gas Chromatography/Mass Spectrometry (GC/MS) [10]
-
Sample Preparation:
-
Grind swine liver tissue with dry ice.
-
Extract the drug with acetonitrile.
-
Add sodium chloride buffer to the extract.
-
Perform solid-phase extraction (SPE) using a cartridge designed for acidic and neutral drug residues.
-
Wash the cartridge with methanol and condition with sodium phosphate buffer.
-
Elute Azaperone and Azaperol with 2% ammonium hydroxide in ethyl acetate.
-
Evaporate the extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in ethyl acetate.
-
-
GC/MS Conditions:
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Azaperone-d4 is often used as an internal standard for the determination of Azaperone and Azaperol in animal muscles by LC-MS/MS. While specific protocol details are not extensively provided in the search results, this technique is noted for its high sensitivity and confirmatory capabilities at trace levels.[11]
Mechanism of Action and Metabolism
Azaperone is a neuroleptic agent that primarily acts as a central and peripheral dopamine receptor blocker.[12] This antagonism of dopamine receptors, particularly D1 and D2, in the brain leads to its sedative and anti-aggressive effects.[4][13] It also exhibits some antihistaminic and anticholinergic properties.[2]
In vivo, Azaperone is rapidly metabolized, with its main metabolite being Azaperol, which is formed by the reduction of the butanone group.[9][12] Azaperol also possesses pharmacological activity, although it is less potent than the parent compound.[9]
Visualizations
Caption: Experimental workflow for the analysis of Azaperone in tissues.
Caption: Azaperone's mechanism as a dopamine receptor antagonist.
Caption: Metabolic conversion of Azaperone to Azaperol.
References
- 1. Azaperone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Azaperone-d4 | C19H22FN3O | CID 71312466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. Confirmation of azaperone and its metabolically reduced form, azaperol, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. Use of Azaperone - VIN [vin.com]
